GnRH Receptor Antagonist SAR: 3,5-Dichloro vs. 3,5-Dimethoxy vs. 3,5-Dimethyl Substitution in the 2-Aryltryptamine Scaffold
When the 3,4-dimethoxyphenyl group at the 2-position of the tryptamine core was replaced with a 3,5-disubstituted phenyl ring, binding affinity at the GnRH receptor increased in a substituent-dependent manner. The 3,5-dichloro analog exhibited an IC₅₀ of 170 nM, representing a 4.1-fold improvement over the 3,5-dimethoxy analog (IC₅₀ = 700 nM) but 3.4-fold weaker potency than the 3,5-dimethyl analog (IC₅₀ = 50 nM) [1].
| Evidence Dimension | GnRH receptor binding affinity (IC₅₀) of 3,5-disubstituted phenyl analogs in the 2-aryltryptamine series |
|---|---|
| Target Compound Data | 3,5-Dichlorophenyl analog: IC₅₀ = 170 nM |
| Comparator Or Baseline | 3,5-Dimethoxyphenyl analog: IC₅₀ = 700 nM; 3,5-Dimethylphenyl analog: IC₅₀ = 50 nM |
| Quantified Difference | 4.1-fold more potent than 3,5-dimethoxy; 3.4-fold less potent than 3,5-dimethyl |
| Conditions | Rat GnRH receptor binding assay; values taken from comparative SAR table in review chapter [1] |
Why This Matters
This places the 3,5-dichloro motif in a defined intermediate potency niche, critical when a balanced polarity/activity profile is required—e.g., to avoid the excessive lipophilicity of the dimethyl analog while maintaining superior affinity over the dimethoxy variant.
- [1] Zhu, Y.F., Chen, C. & Struthers, R.S. Nonpeptide Gonadotropin Releasing Hormone Antagonists. Annual Reports in Medicinal Chemistry, Vol. 39, pp. 99–110 (2004). DOI: 10.1016/S0065-7743(04)39008-1. IC₅₀ values for 3,5-dimethoxy (700 nM), 3,5-dichloro (170 nM), and 3,5-dimethylphenyl (50 nM) analogs reported on page discussing 2-aryltryptamine SAR. View Source
